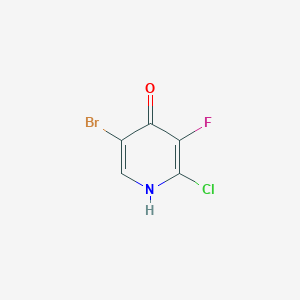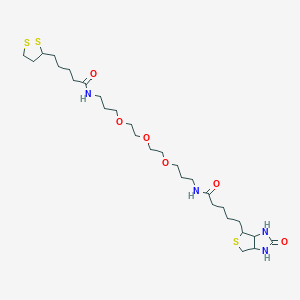
Biotin-PEG3-Lipoamide
Vue d'ensemble
Description
Biotin-PEG3-Lipoamide is a biochemical used for proteomics research . It has a molecular formula of C28H50N4O6S3 and a molecular weight of 634.92 .
Molecular Structure Analysis
The molecular structure of Biotin-PEG3-Lipoamide consists of a biotin molecule linked to a lipoamide group via a polyethylene glycol (PEG) spacer . The PEG spacer enhances the water solubility of the biotinylated molecules .Chemical Reactions Analysis
Biotin-PEG3-Lipoamide is used to modify proteins and other molecules, enabling them to bind to streptavidin, a protein that has high affinity for biotin . It can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC .Physical And Chemical Properties Analysis
Biotin-PEG3-Lipoamide is a water-soluble compound due to the presence of the PEG spacer . It has a molecular weight of 634.92 .Applications De Recherche Scientifique
Biomedical Research
Biotin-PEG3-Lipoamide can be used in biomedical research due to its biotin component, which is essential for cell growth, the production of fatty acids, and the metabolism of fats and amino acids. It has important applications in food additives and biomedicine .
Nucleic Acid Crosslinking
The compound has been used in studies for crosslinking DNA and double-stranded RNA for genome-wide investigations, leveraging its ability to form covalent bonds with nucleic acids .
Antioxidant Research
Lipoamide, a component of Biotin-PEG3-Lipoamide, is known for its antioxidant properties. Research into antioxidants like lipoamide is crucial because they inhibit oxidative damage of cells, which is recognized as a main cause of cell aging and the dying of vital functions .
Diabetes Mellitus Treatment Research
Alpha lipoamide, a derivative of lipoic acid which is related to Biotin-PEG3-Lipoamide, has been studied for its renal protective effect in a type 2 diabetes mellitus mouse model .
Mécanisme D'action
Target of Action
Biotin-PEG3-Lipoamide, also known as alpha-Lipoamide-omega-biotinyl tri(ethylene glycol), is primarily used to introduce biotin into proteins, antibodies, or other biomolecules . It reacts with the thiol groups in these biomolecules to form a thioether bond, enabling specific labeling and functionalization .
Mode of Action
The compound interacts with its targets through a lipoamide group, which forms dative bonds with gold, silver, and other metals . The biotin moiety of the compound can bind to proteins such as avidin or streptavidin, which have a high affinity for biotin . This interaction facilitates the attachment of the compound to its targets, leading to changes in their properties or functions .
Biochemical Pathways
Biotin, a component of Biotin-PEG3-Lipoamide, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . These enzymes are involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Pharmacokinetics
Biotin-PEG3-Lipoamide is a water-soluble PEGylation reagent . The water-soluble dPEG® linker improves the hydrophilicity of the biotin label, which is poorly soluble in water, reducing aggregation, precipitation, and non-specific interactions due to hydrophobicity . This property likely impacts the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The molecular and cellular effects of Biotin-PEG3-Lipoamide’s action are largely dependent on the specific biomolecules it targets. For instance, when introduced into proteins or antibodies, it can enable specific labeling and functionalization, potentially altering the properties or functions of these biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Biotin-PEG3-Lipoamide. For instance, the compound’s water solubility may enhance its stability and efficacy in aqueous environments . Additionally, the compound’s interaction with its targets can be influenced by the presence of thiol groups in the target biomolecules
Orientations Futures
Propriétés
IUPAC Name |
5-(dithiolan-3-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUJKFCBMVRCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG3-Lipoamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





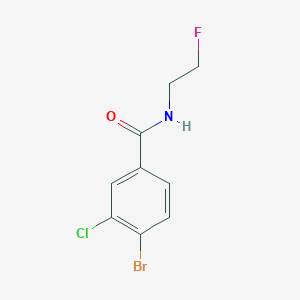
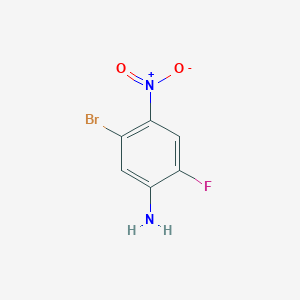

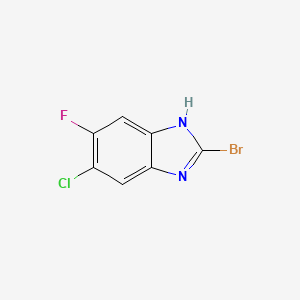
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)


